ethyl 2-(4-oxo-7-(m-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate
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Overview
Description
Ethyl 2-(4-oxo-7-(m-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with an m-tolyl group and an ethyl acetate moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 2-(4-oxo-7-(m-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde or ketone, under acidic or basic conditions.
Introduction of the m-Tolyl Group: The m-tolyl group can be introduced via a Friedel-Crafts acylation reaction using m-toluoyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl acetate in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Ethyl 2-(4-oxo-7-(m-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety, where nucleophiles like amines or thiols replace the ethoxy group to form amides or thioesters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(4-oxo-7-(m-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-(4-oxo-7-(m-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied. For example, in cancer research, the compound may inhibit the activity of kinases or other proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Ethyl 2-(4-oxo-7-(m-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate can be compared with other thienopyrimidine derivatives, such as:
Ethyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate: Similar structure but with a phenyl group instead of an m-tolyl group.
Ethyl 2-(4-oxo-7-(p-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate: Similar structure but with a p-tolyl group instead of an m-tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-3-22-14(20)8-19-10-18-15-13(9-23-16(15)17(19)21)12-6-4-5-11(2)7-12/h4-7,9-10H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKKEEFAVJXKAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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